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Compound of Interest

Compound Name: Disodium mesoxalate

Cat. No.: B1617692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for

disodium mesoxalate, a compound of interest in various research and development sectors.

Due to its hygroscopic nature, commercially available disodium mesoxalate exists

predominantly in its hydrated form, disodium dihydroxymalonate. This document focuses on the

spectroscopic characterization of this hydrated species, presenting available data for Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Detailed experimental protocols for obtaining this data are provided, along with a visualization

of the metabolic context of the parent molecule, mesoxalic acid.

Chemical Structure and Properties
Disodium mesoxalate in its anhydrous form possesses a central ketone functional group.

However, in aqueous solution and as a commercially available solid, it readily exists as the

dihydrate, disodium dihydroxymalonate. This structural transformation is a critical consideration

for spectroscopic analysis.

Anhydrous Form: Disodium mesoxalate

Chemical Formula: C₃Na₂O₅
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Structure: O=C(COONa)₂

Hydrated Form: Disodium dihydroxymalonate (also referred to as Disodium mesoxalate
monohydrate)

Chemical Formula: C₃H₂Na₂O₆

Structure: (HO)₂C(COONa)₂

CAS Number: 31635-99-1

This guide will focus on the characterization of the hydrated form, disodium dihydroxymalonate.

Spectroscopic Data
Quantitative spectroscopic data for disodium dihydroxymalonate is not widely published in

publicly accessible literature. The following tables summarize the expected and, where

available, reported spectral characteristics based on the analysis of similar compounds and

general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Disodium Dihydroxymalonate

Carbon Atom
Expected Chemical Shift
(ppm) in D₂O

Notes

Carboxylate (C=O) 170 - 185

The chemical shift is

influenced by the ionic nature

of the carboxylate group.

Central Carbon (C(OH)₂) 90 - 100

The geminal diol carbon is

expected to be significantly

shielded compared to a

carbonyl carbon.

Note: No publicly available experimental ¹³C NMR spectrum with assigned peaks for disodium

dihydroxymalonate could be located. The expected chemical shifts are based on data for other
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sodium carboxylates and dihydroxy compounds.

¹H NMR Spectroscopy: Due to the absence of non-exchangeable protons in the structure of

disodium dihydroxymalonate, a standard ¹H NMR spectrum in D₂O is not expected to show any

signals corresponding to the analyte. The protons of the hydroxyl groups will exchange with the

deuterium of the solvent.

Infrared (IR) Spectroscopy
Table 2: Infrared (IR) Absorption Bands for Disodium Dihydroxymalonate

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch

(Hydroxyl)
3500 - 3200 Broad, Strong

Characteristic of the

geminal diol and any

water of hydration.

C=O Stretch

(Asymmetric)
1610 - 1550 Strong

The asymmetric

stretching vibration of

the carboxylate anion

is a key diagnostic

peak.[1]

C=O Stretch

(Symmetric)
1450 - 1360 Medium

The symmetric

stretching vibration of

the carboxylate anion.

[1]

C-O Stretch 1150 - 1050 Medium

Stretching vibrations

of the C-O bonds in

the diol and

carboxylate groups.

Note: The exact peak positions can be influenced by the solid-state packing and hydration state

of the sample.
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Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Disodium Dihydroxymalonate

Ion Expected m/z Ionization Mode Notes

[M - 2Na + H]⁻ 135.00 ESI (-)

The singly charged

anion of

dihydroxymalonic

acid.

[M - Na]⁻ 157.98 ESI (-)
The monosodium salt

anion.

[M + Na]⁺ 202.95 ESI (+)

Formation of sodium

adducts is common

for sodium salts.

Note: Electrospray ionization (ESI) is the most suitable technique. The observed ions and their

relative intensities can vary significantly depending on the experimental conditions, such as

solvent and cone voltage. Fragmentation in tandem MS (MS/MS) experiments would likely

involve the loss of water and carbon dioxide.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Objective: To obtain a ¹³C NMR spectrum of disodium dihydroxymalonate.

Materials:

Disodium dihydroxymalonate sample

Deuterium oxide (D₂O, 99.9 atom % D)

NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 20-50 mg of disodium dihydroxymalonate in 0.6

mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the D₂O signal.

Shim the magnetic field to achieve optimal resolution.

Acquisition of ¹³C Spectrum:

Set the spectrometer to the ¹³C nucleus frequency.

Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or

more, depending on sample concentration and instrument sensitivity).

A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis of

carboxylate carbons.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Reference the spectrum. If an internal standard is not used, the residual HDO signal in the

¹H spectrum can be used to indirectly reference the ¹³C spectrum, or the spectrometer's
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lock signal can be used for calibration.[2]

Infrared (IR) Spectroscopy Protocol
Objective: To obtain an ATR-FTIR spectrum of solid disodium dihydroxymalonate.

Materials:

Disodium dihydroxymalonate sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a

diamond crystal)

Spatula

Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal. This will be subtracted from the sample spectrum to remove

contributions from the atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a small amount of the solid disodium dihydroxymalonate sample

onto the center of the ATR crystal using a clean spatula.

Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample

and the crystal surface.

Spectrum Acquisition:

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at

a resolution of 4 cm⁻¹.

The spectral range should be at least 4000-400 cm⁻¹.

Data Processing:
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The software will automatically subtract the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Label the significant peaks.

Cleaning: Clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe after

the measurement.

Mass Spectrometry Protocol
Objective: To obtain an ESI mass spectrum of disodium dihydroxymalonate.

Materials:

Disodium dihydroxymalonate sample

HPLC-grade methanol or water

Mass spectrometer with an electrospray ionization (ESI) source

Syringe pump and syringe

Procedure:

Sample Preparation: Prepare a dilute solution of disodium dihydroxymalonate (e.g., 1-10

µg/mL) in a suitable solvent such as 50:50 methanol:water.

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ESI source to either positive or negative ion mode. For this compound, negative

ion mode is likely to be more informative for the parent molecule, while positive mode will

show sodium adducts.

Sample Infusion:
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Load the sample solution into a syringe and place it in the syringe pump.

Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Spectrum Acquisition:

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature and flow) to obtain a stable and strong signal.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the m/z values of the major ions in the spectrum.

Compare the observed m/z values with the expected values for the deprotonated molecule

and its adducts.

Visualization of Metabolic Context
Mesoxalic acid (the parent acid of disodium mesoxalate) is involved in glyoxylate and

dicarboxylate metabolism. The following diagram illustrates its relationship with other key

metabolites.[3]

Caption: Metabolic relationships of mesoxalic acid in the context of glyoxylate metabolism.

Experimental Workflow Visualization
The following diagram outlines the general workflow for the comprehensive spectroscopic

analysis of disodium mesoxalate.

Caption: General workflow for the spectroscopic characterization of disodium mesoxalate.

Conclusion
The spectroscopic characterization of disodium mesoxalate is centered on its stable hydrated

form, disodium dihydroxymalonate. While comprehensive, publicly available spectral data is

limited, this guide provides the expected spectroscopic features based on its chemical structure
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and data from analogous compounds. The detailed experimental protocols herein offer a robust

framework for researchers to obtain high-quality spectroscopic data for this compound,

facilitating its identification and use in various scientific applications. The provided diagrams

offer a clear visualization of its metabolic context and a logical workflow for its analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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